molecular formula C22H24N4O3 B2567943 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine CAS No. 321998-76-9

4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine

Cat. No.: B2567943
CAS No.: 321998-76-9
M. Wt: 392.459
InChI Key: NGBBOMNRZQUQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine is a complex organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a piperidine ring substituted with a nitrophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine typically involves multi-step organic reactions The piperidine ring is then synthesized separately and coupled with the pyrazole derivative

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the nitro group can yield an amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine involves its interaction with specific molecular targets. The methoxyphenyl and nitrophenylmethyl groups may interact with different receptors or enzymes, modulating their activity. The pyrazole ring can also play a role in binding to specific sites, influencing the overall biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(4-hydroxyphenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine
  • 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[(4-aminophenyl)methyl]piperidine
  • 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[(4-chlorophenyl)methyl]piperidine

Uniqueness

The unique combination of the methoxyphenyl and nitrophenylmethyl groups in 4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-[(4-nitrophenyl)methyl]piperidine distinguishes it from similar compounds. This specific substitution pattern can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-[(4-nitrophenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-29-20-8-4-17(5-9-20)21-14-22(24-23-21)18-10-12-25(13-11-18)15-16-2-6-19(7-3-16)26(27)28/h2-9,14,18H,10-13,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBBOMNRZQUQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3CCN(CC3)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.